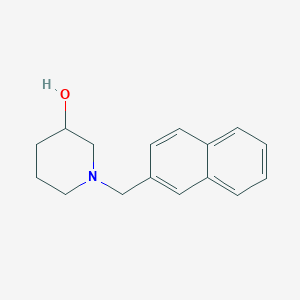

1-(2-naphthylmethyl)-3-piperidinol

カタログ番号:

B5000877

分子量:

241.33 g/mol

InChIキー:

LJBHRWWALSUHEC-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

1-(2-Naphthylmethyl)-3-piperidinol is a piperidine derivative featuring a naphthylmethyl group attached to the nitrogen atom of the 3-piperidinol scaffold. The naphthylmethyl group likely enhances lipophilicity, influencing bioavailability and receptor interactions compared to simpler phenyl or alkyl substituents.

特性

IUPAC Name |

1-(naphthalen-2-ylmethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c18-16-6-3-9-17(12-16)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16,18H,3,6,9,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBHRWWALSUHEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC3=CC=CC=C3C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Comparisons

Pharmacological Comparisons

Analgesic Activity

- PD () : In tail immersion (acute thermal pain) and formalin (chronic chemical pain) tests, PD showed superior analgesic effects to phencyclidine (PCP), with significant latency increases at 15–45 min post-injection. The 2-methylphenyl group enhances receptor affinity .

- Glucuronide derivatives (): Metabolites like 1-O-[piperidinyl]-β-D-glucopyranosiduronic acid (compounds 4–5) exhibit increased polarity, likely reducing central nervous system penetration but improving renal excretion .

Metabolic Stability

- Naphthylmethyl group: notes that (2-naphthylmethyl)succinate is a metabolite in anaerobic degradation, suggesting enzymatic processing of naphthyl-containing compounds. This group may undergo oxidation or conjugation, affecting drug half-life .

- Glucuronidation : Compounds with glucuronic acid moieties () are rapidly excreted, as shown in human and murine urinary metabolite studies using LC/MS/MS .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。